1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester
Description
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester (CAS: 894786-70-0) is a spirocyclic compound with the molecular formula C₁₄H₂₂N₂O₅ and a molecular weight of 298.33 g/mol . Key structural features include:
- A 1,7-diazaspiro[4.4]nonane core.
- A tert-butoxycarbonyl (Boc) protecting group at position 1.
- A methyl ester on the acetic acid side chain.
- A ketone at position 4.
- (5R) stereochemistry .
Its physicochemical properties include a density of 1.29 g/cm³, boiling point of 501.2°C, and flash point of 256.9°C . The Boc and methyl ester groups enhance thermal stability and reduce volatility compared to analogs.
Properties
Molecular Formula |
C15H24N2O5 |
|---|---|
Molecular Weight |
312.36 g/mol |
IUPAC Name |
tert-butyl 7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C15H24N2O5/c1-14(2,3)22-13(20)17-8-5-6-15(17)7-9-16(12(15)19)10-11(18)21-4/h5-10H2,1-4H3 |
InChI Key |
MZFKVBQHOBHGNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCN(C2=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester typically involves the nucleophilic substitution reaction of cyclohexanone. The process begins with the acidification of cyclohexanone with tert-butanol to form an ester acid. This ester acid is then esterified using sulfite as the esterification reagent to yield the target compound .
Chemical Reactions Analysis
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Medicinal Chemistry
The compound serves as a precursor for developing pharmaceutical agents, particularly those targeting neurological disorders. Its interaction with specific biological targets, such as sigma receptors, is crucial for modulating various signaling pathways involved in cellular functions like apoptosis and differentiation.
Case Studies:
- Osteoclast Inhibition : Research indicates that derivatives of this compound effectively inhibit osteoclast activity, which is vital for treating osteoporosis. For instance, studies have shown that certain derivatives prevent bone loss without affecting osteoblast function in ovariectomized mice .
- In Vivo Studies : A study involving a diazaspiro derivative demonstrated significant reductions in osteoclast activity while maintaining normal osteoblast function .
Chemical Synthesis
As a building block in synthesizing complex organic molecules, this compound is utilized extensively in organic chemistry. Its ability to undergo various chemical reactions allows for the modification of its structure to produce derivatives with potentially different properties and activities.
Reactions:
The compound can participate in several types of reactions, including:
- Nucleophilic substitutions
- Esterifications
- Cycloadditions
These reactions facilitate the creation of novel compounds that may exhibit enhanced biological activities or improved pharmacokinetic profiles.
Material Science
In material science, this compound's unique structural characteristics make it suitable for developing advanced materials. Its potential applications include:
- Production of polymers
- Development of coatings and adhesives
Pharmacokinetics
The pharmacokinetic profile suggests favorable absorption and distribution characteristics due to its moderate molecular weight and lipophilicity. However, detailed studies are required to fully understand its metabolic pathways and excretion routes.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its spirocyclic structure allows it to fit into enzyme active sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro Ring Size and Substitution Variations
a. 1,7-Diazaspiro[4.5]decane-7-acetic acid, 6-oxo-, methyl ester (CAS: 216864-20-9)
- Molecular Formula : C₁₁H₁₈N₂O₃.
- Key Differences: Larger spiro[4.5]decane ring vs. spiro[4.4]nonane. No Boc group; simpler substitution pattern.
- Impact : Reduced molecular weight (226.27 g/mol) and altered conformational flexibility .
b. tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (CAS: 392331-78-1)
- Molecular Formula : C₁₂H₂₀N₂O₃.
- Key Differences: Smaller spiro[3.5]nonane ring. Oxo group at position 2 instead of 5.
- Impact : Increased steric hindrance and distinct electronic properties due to ring strain .
c. 2,7-Diaza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester
Functional Group Variations
a. 7-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane
- Key Differences: Pyridinyl substituent replaces Boc and methyl ester. No ketone or ester groups.
b. (5S)-7-[(1S)-1-Phenylethyl]-1,7-diazaspiro[4.4]nonan-6-one
Stereochemical Variations
- 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5R)- (CAS: 894786-71-1): Enantiomer of the target compound. Density: 1.35 g/cm³, boiling point: 458.2°C . Stereochemistry influences metabolic stability and receptor binding .
Pharmacological and Industrial Relevance
Biological Activity
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, methyl ester is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes two nitrogen atoms within a spirocyclic framework, which may influence its interactions with biological targets such as enzymes and receptors.
The synthesis of this compound typically involves multi-step synthetic routes that allow for the modification of its structure to yield derivatives with varied biological activities. The presence of the acetic acid moiety and the methyl ester group enhances its chemical reactivity and potential bioactivity.
1,7-Diazaspiro[4.4]nonane compounds have been shown to interact with sigma receptors (SRs), particularly the sigma-1 receptor (S1R). Upon activation, S1R dissociates from BiP (Binding immunoglobulin Protein) and translocates to the plasma membrane, where it interacts with various ion channels and G-protein-coupled receptors. This interaction can modulate several biochemical pathways relevant to cellular signaling and homeostasis .
Inhibition Studies
Research indicates that derivatives of diazaspiro compounds can inhibit osteoclast activity, which is significant for conditions such as osteoporosis. For example, specific derivatives have shown efficacy in preventing pathological bone loss without adversely affecting osteoblast numbers .
Comparative Analysis
The following table summarizes the structural features and biological activities of compounds related to 1,7-Diazaspiro[4.4]nonane-7-acetic acid:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 1,7-Diazaspiro[4.4]nonane-7-acetic acid | Lacks dimethylethoxycarbonyl group | Different reactivity | Osteoclast inhibition |
| 2,7-Diazaspiro[3.5]nonane | Different spirocyclic core | Variations in biological activity | Limited studies |
| tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | Contains tert-butyl protecting group | Different chemical properties | Potential enzyme inhibition |
Case Studies
Several studies have highlighted the biological activities of this compound:
Pharmacokinetic Properties
The pharmacokinetics of 1,7-Diazaspiro[4.4]nonane derivatives are influenced by their molecular weight (approximately 154 Da) and structural modifications that affect their absorption, distribution, metabolism, and excretion (ADME) profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
